![molecular formula C26H33ClN4O2 B2990769 N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922092-86-2](/img/structure/B2990769.png)
N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H33ClN4O2 and its molecular weight is 469.03. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Platelet Antiaggregating and Other Activities : Compounds with similar structures, including derivatives of 1,2,3,4-tetrahydroquinoline and piperidine, have been synthesized and shown to exhibit platelet antiaggregating activity in vitro, comparable or superior to acetylsalicylic acid. Some derivatives also demonstrated moderate hypoglycemic activity in rats and exhibited competitive antiacetylcholine and H1-antihistaminic effects, though inferior to atropine and chlorpheniramine respectively (Ranise et al., 1991).
Anticonvulsant Properties : N-substituted 1,2,3,4-tetrahydroisoquinolines have been developed and evaluated for their anticonvulsant properties. One particular derivative showed high activity against audiogenic seizures in mice, with potency comparable to talampanel, indicating its potential as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).
Chemistry and Reactivity : The chemistry and synthesis of compounds involving 1,2,3,4-tetrahydroquinoline and piperidine structures have been extensively studied, including the preparation of derivatives through various chemical reactions, highlighting their significance in medicinal chemistry and their potential for various biological activities (Gouda & El-Bana, 2022).
Insecticidal Activity : Pyridine derivatives, including those related to the chemical structure , have shown significant insecticidal activity, indicating a potential application in agricultural pest management (Bakhite et al., 2014).
Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating good inhibition potential. Additionally, these compounds have been suggested as potential anti-diabetic agents through molecular docking studies, indicating their ability to inhibit key proteins involved in diabetes (Murugavel et al., 2017).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33ClN4O2/c1-18-21(27)9-6-10-22(18)29-26(33)25(32)28-17-24(31-14-4-3-5-15-31)20-11-12-23-19(16-20)8-7-13-30(23)2/h6,9-12,16,24H,3-5,7-8,13-15,17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEYIBJJOQDDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



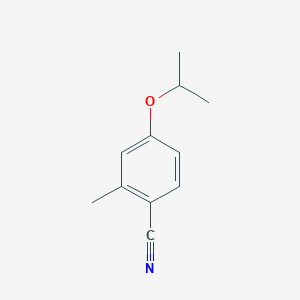
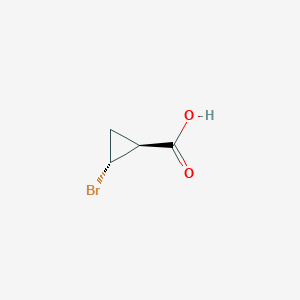
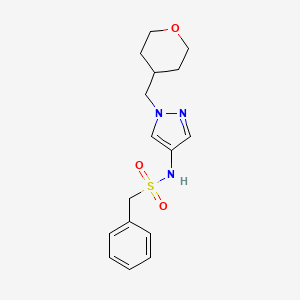
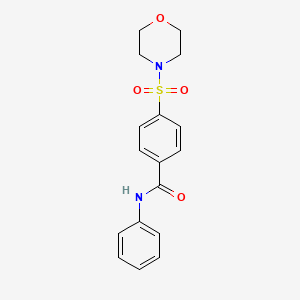

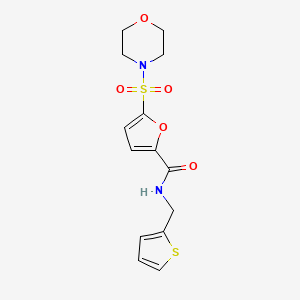
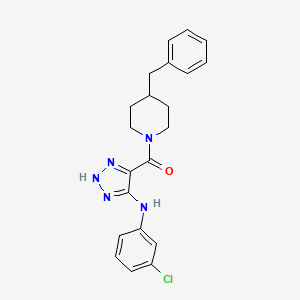
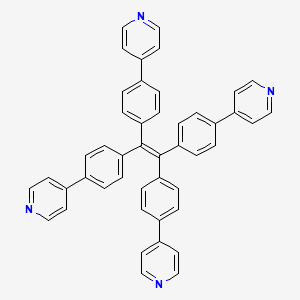
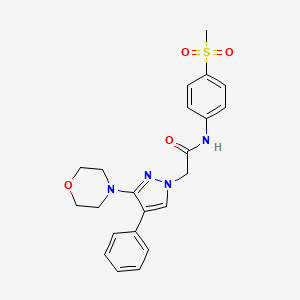
![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)